N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVPXAOSBINDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline moiety linked to a trifluoromethylbenzamide group. This combination is significant as both components are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 367.35 g/mol |
| CAS Number | 921902-45-6 |
Anti-inflammatory Effects
Research indicates that compounds with tetrahydroquinoline structures exhibit anti-inflammatory properties. Specifically, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies demonstrated that this compound significantly reduced interleukin-1 beta secretion from human peripheral blood mononuclear cells without inducing cytotoxicity.
Antimicrobial Properties
The trifluoromethylbenzamide segment is associated with antimicrobial activity. Derivatives of similar structures have been reported to exhibit moderate inhibition against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The compound's potential as an antimicrobial agent warrants further investigation.
Enzyme Inhibition
Studies involving related compounds have shown that they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated promising inhibition profiles against these enzymes, suggesting that similar mechanisms may be applicable to this compound .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the tetrahydroquinoline moiety interacts with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inflammation Studies : A study highlighted the ability of tetrahydroquinoline derivatives to inhibit pro-inflammatory cytokines in cell cultures.
- Antimicrobial Activity : Research on hydrazine derivatives indicated effective inhibition against M. tuberculosis with minimal cytotoxic effects on eukaryotic cells .
- Enzyme Inhibition : A comparative analysis revealed that certain trifluoromethyl-substituted compounds exhibited lower IC50 values than established drugs like rivastigmine for AChE inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline derivative with a trifluoromethylbenzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., dichloromethane) under inert atmosphere .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (60–80% yield) and recrystallization from ethanol to enhance purity .
- Yield optimization : Adjust stoichiometry (1.2:1 acyl chloride to amine ratio) and monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR to confirm substituent positions and trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify characteristic amide C=O stretches (~1650–1680 cm) and aromatic C-F bonds (~1100–1200 cm) .
Q. What solvents and conditions are suitable for stabilizing this compound during storage?
- Methodological Answer :
- Storage : Use anhydrous DMSO or DMF for long-term stability at –20°C. Avoid aqueous buffers to prevent hydrolysis of the amide bond .
- Degradation testing : Conduct accelerated stability studies (40°C/75% RH for 30 days) with HPLC monitoring .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability discrepancies .
- Dose-response refinement : Use nonlinear regression models (e.g., Hill equation) to establish EC values across cell lines and animal models .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Q. What strategies can elucidate the role of the trifluoromethyl group in modulating biological activity?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs with –CF, –Cl, or –CH groups and compare IC values in enzyme inhibition assays .
- Computational modeling : Perform molecular dynamics simulations to assess how –CF influences binding pocket interactions (e.g., hydrophobic vs. electronic effects) .
- Metabolic profiling : Use -NMR to track metabolic stability in hepatocyte incubations .
Q. How can researchers validate potential off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
- Structure-activity relationship (SAR) : Correlate substituent modifications (e.g., tetrahydroquinoline methylation) with selectivity ratios .
Q. What experimental designs are recommended for resolving discrepancies in cytotoxicity data across cancer cell lines?
- Methodological Answer :
- Panel testing : Use NCI-60 cell lines with standardized protocols (72-hour incubation, MTT assay) to minimize variability .
- Mechanistic deconvolution : Combine RNA-seq (differential gene expression) and phosphoproteomics to identify pathway-specific effects .
- Redox status assessment : Measure ROS levels (DCFDA assay) to rule out nonspecific oxidative stress .
Data Analysis and Contradiction Management
Q. How should researchers address variability in IC values reported for enzyme inhibition assays?
- Methodological Answer :
- Normalization : Include positive controls (e.g., staurosporine for kinases) in each assay plate .
- Statistical rigor : Use ≥3 biological replicates and apply Grubbs’ test to exclude outliers .
- Assay optimization : Titrate ATP concentrations (e.g., 1–100 µM) to account for competition in kinase assays .
Q. What methods can reconcile conflicting solubility data in different solvent systems?
- Methodological Answer :
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid .
- Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility .
- Particle size analysis : Perform DLS (Dynamic Light Scattering) to assess aggregation in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
